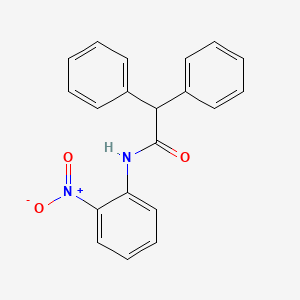

N-(2-nitrophenyl)-2,2-diphenylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-nitrophenyl)-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3/c23-20(21-17-13-7-8-14-18(17)22(24)25)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVPXVSXCUONNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70322766 | |

| Record name | N-(2-nitrophenyl)-2,2-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70322766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7472-60-8 | |

| Record name | NSC402005 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-nitrophenyl)-2,2-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70322766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving N 2 Nitrophenyl 2,2 Diphenylacetamide

Elucidation of Amide Formation Mechanisms

The synthesis of N-(2-nitrophenyl)-2,2-diphenylacetamide, while not extensively detailed in dedicated studies, can be understood through the general principles of amide bond formation. The most common method for synthesizing such an amide would involve the reaction of 2-nitroaniline (B44862) with diphenylacetyl chloride or diphenylacetic acid activated with a suitable coupling agent.

However, alternative and more mechanistically nuanced pathways for the formation of related N-aryl amides have been explored. One such method involves the Umpolung synthesis, which proceeds through the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines in the presence of a Brønsted base. nih.gov This approach is notable for its ability to form N-aryl amides, particularly those susceptible to epimerization, with a high degree of stereochemical integrity. nih.gov A proposed catalytic cycle for this type of reaction suggests the initial oxidation of the N-aryl hydroxylamine (B1172632) to an aryl nitroso species, which then reacts with the α-fluoronitronate. nih.gov

Another relevant pathway for the formation of the amide linkage in N-(2-nitrophenyl) substituted compounds involves the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides. nih.gov In this mechanism, a 1,7-electrocyclization occurs between the nitrile imine and the ortho-nitro group, leading to a seven-membered intermediate. Subsequent cycloreversion and rearrangement yield an N-hydroxybenzotriazole activated ester, which can then react with an amine to form the amide bond. nih.gov While this specific reaction produces a different amide, the participation of the 2-nitro group in the formation of a reactive intermediate is a key mechanistic insight.

The synthesis of aminoacyl p-nitroanilines, which also feature a deactivated aromatic amine, has been achieved through a selenocarboxylate/azide amidation reaction. nih.gov This method circumvents the poor nucleophilicity of the nitro-substituted aniline (B41778) by reacting an Nα-protected amino acid-derived selenocarboxylate with p-nitrophenyl azide. nih.gov

Fragmentation Pathways and Radical Anion Formation

The gas-phase behavior of this compound, particularly its fragmentation patterns upon ionization, offers deep insights into its structural stability and the influence of the nitro group.

Electrospray Ionization Mass Spectrometry (ESI-MS) Studies of Deprotonated N,2-Diphenylacetamide Derivatives

Electrospray ionization mass spectrometry (ESI-MS) in the negative ion mode is a powerful technique for studying the fragmentation of deprotonated amides. For the parent structure, deprotonated N,2-diphenylacetamide, collision-induced dissociation (CID) leads to the formation of several characteristic fragment ions. nih.gov The primary fragmentation routes involve direct decomposition to yield a benzyl (B1604629) anion and an aniline anion. nih.gov

More complex fragmentation pathways proceed through the formation of an ion-neutral complex. nih.gov This complex can then lead to the formation of a phenyl-ethenone anion and an isocyanato-benzene anion. The relative intensities of these two product ions are influenced by the substituents on the phenyl rings. nih.gov For this compound, the electron-withdrawing nature of the nitro group would be expected to significantly influence the stability of the resulting aniline anion and the fragmentation dynamics.

The fragmentation of nitro-fatty acids under CID also provides relevant insights. These compounds show fragmentation pathways that include the loss of the NO2- anion or the neutral loss of HNO2. arabjchem.org This suggests that for deprotonated this compound, similar losses involving the nitro group are plausible fragmentation channels.

Single Electron Transfer (SET) Mechanisms in Amide Dissociation Processes

Single electron transfer (SET) is a fundamental process that can initiate the dissociation of molecules in the gas phase. In the context of nitroaromatic compounds, SET to the nitro group can lead to the formation of a radical anion. The stability of this radical anion is a key factor in the subsequent fragmentation pathways.

Studies on the photochemistry of 4-(2-nitrophenyl)-1,4-dihydropyridines have shown that an intramolecular electron transfer from the dihydropyridine (B1217469) moiety to the nitrobenzene (B124822) group is a primary deactivation pathway of the excited state. nih.gov This process leads to the formation of a radical ion pair, which then undergoes further reactions. nih.gov This highlights the propensity of the 2-nitrophenyl group to act as an electron acceptor.

In the gas phase, ion/ion reactions between radical anions and multiply charged cations can result in either proton transfer or electron transfer. mdpi.com Nitrogen-containing aromatic radical anions have been shown to participate in both processes within a single long-lived ion/ion reaction complex. mdpi.com For this compound, the formation of a radical anion via electron attachment would likely localize the radical character on the nitrophenyl moiety, influencing the subsequent bond cleavages during dissociation.

Theoretical Mechanistic Studies and Reaction Energetics

Density Functional Theory (DFT) calculations have proven to be an invaluable tool for elucidating the mechanisms and energetics of complex chemical reactions. For N-substituted diacetamides, including N-phenyl and N-(p-nitrophenyl) derivatives, DFT studies have been employed to investigate their gas-phase decomposition. preprints.orgarxiv.org These studies have explored mechanisms involving six-membered transition states and have quantified the effect of the N-aryl substituent on the activation energy. preprints.orgarxiv.org

The presence of a phenyl group on the nitrogen atom of a diacetamide (B36884) was found to increase the activation energy for decomposition compared to the unsubstituted analogue. This was attributed to the perpendicular orientation of the phenyl group relative to the C(O)NC(O) plane, which prevents electron delocalization. preprints.org The introduction of a nitro group on the phenyl ring further modifies the electronic properties and, consequently, the reaction energetics.

For the fragmentation of deprotonated N,2-diphenylacetamides, DFT calculations at the B3LYP level of theory have been used to support the proposed mechanisms involving ion-neutral complexes. nih.gov These calculations help to rationalize the observed product ion distributions and the influence of substituents.

Kinetic and Thermodynamic Analysis of Reactions Involving this compound

A comprehensive understanding of a chemical reaction requires the determination of its kinetic and thermodynamic parameters. For reactions involving this compound, such data would provide quantitative measures of reaction rates, activation energies, and the relative stabilities of reactants, intermediates, and products.

While specific kinetic and thermodynamic data for the target compound are not available in the literature, studies on related systems offer valuable insights into the methodologies that could be employed. For instance, the kinetics of the reactions of amide and imide anions with various electrophiles have been studied using UV-vis spectroscopy. masterorganicchemistry.com These studies have allowed for the determination of second-order rate constants and the quantification of the nucleophilicity of these anions. masterorganicchemistry.com

The thermodynamics of amide and amine mixtures have also been investigated, providing information on properties such as relative permittivities and excess functions. masterorganicchemistry.com Such data are crucial for understanding the intermolecular interactions that govern the behavior of these compounds in solution.

For the gas-phase decomposition of N-substituted diacetamides, experimental activation energies have been determined, which can be compared with values obtained from computational studies. This interplay between experimental and theoretical kinetics is essential for validating proposed reaction mechanisms.

In the case of this compound, a detailed kinetic and thermodynamic analysis would be instrumental in understanding the influence of the bulky diphenylacetyl group and the electron-withdrawing 2-nitrophenyl group on its reactivity. Techniques such as stopped-flow spectrophotometry, NMR spectroscopy, and calorimetry could be employed to gather such data for its formation and subsequent reactions.

Advanced Structural Elucidation and Spectroscopic Analysis of N 2 Nitrophenyl 2,2 Diphenylacetamide

X-ray Crystallography Studies of Crystal Structures

No crystallographic data for N-(2-nitrophenyl)-2,2-diphenylacetamide could be located in the accessible scientific databases. This prevents any detailed discussion on its specific molecular conformation, dihedral angles, crystal packing, or intermolecular forces.

For context, related molecules have been studied. For instance, the crystal structure of the parent compound, 2,2-diphenylacetamide (B1584570) , shows two molecules in its asymmetric unit with dihedral angles between the phenyl rings of 84.6(7)° and 85.0(6)°. nih.gov Its crystal packing is characterized by N—H⋯O and C—H⋯O hydrogen bonds, which form zigzag chains, alongside weak C—H⋯π interactions. nih.gov Similarly, N-(2,4-Dimethylphenyl)-2,2-diphenylacetamide exhibits a dihedral angle between its two benzene (B151609) rings of 87.75 (16)° in one of its crystallographically independent molecules and is stabilized by a combination of hydrogen bonds and π–π interactions. nih.gov These examples highlight the types of analyses that would be possible had the data for this compound been available.

Vibrational Spectroscopy (IR, Raman) for Advanced Functional Group Analysis and Conformational Insights

No specific experimental IR or Raman spectra for this compound are available in the searched databases. A detailed analysis of its vibrational modes, which would provide insight into the functional groups (such as the amide C=O stretch, N-H vibrations, and symmetric/asymmetric stretches of the NO2 group) and conformational state, is therefore not feasible.

High-Resolution Mass Spectrometry for Isotopic Pattern and Exact Mass Determination in Mechanistic Contexts

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous identification of chemical compounds and the elucidation of reaction mechanisms. By providing the exact mass of a molecule with high precision, typically to within a few parts per million (ppm), HRMS allows for the determination of its elemental composition. This level of accuracy is crucial for distinguishing between compounds that have the same nominal mass but different chemical formulas. Furthermore, the analysis of isotopic patterns provides an additional layer of confirmation for the proposed elemental composition. In the context of mechanistic studies, HRMS is pivotal for identifying transient intermediates and characterizing final products, thereby offering deep insights into reaction pathways.

For the compound of interest, this compound, HRMS offers a powerful tool for its definitive characterization. The chemical formula for this compound is C₂₀H₁₆N₂O₃. The theoretical exact mass and the predicted isotopic distribution for its molecular ion are fundamental parameters that can be precisely calculated and experimentally verified.

The exact mass is determined by summing the masses of the most abundant isotopes of each element present in the molecule. missouri.edu For this compound (C₂₀H₁₆N₂O₃), the monoisotopic mass is calculated as follows:

(20 * 12.000000) + (16 * 1.007825) + (2 * 14.003074) + (3 * 15.994915) = 344.116093 Da

This calculated exact mass can be compared with the experimentally measured mass from an HRMS instrument. A minimal difference between the theoretical and observed mass provides strong evidence for the presence of the compound.

The isotopic pattern of a molecule arises from the natural abundance of isotopes for each of its constituent elements. For C₂₀H₁₆N₂O₃, the most significant contributions to the isotopic pattern come from the isotopes of carbon (¹³C), nitrogen (¹⁵N), and oxygen (¹⁷O, ¹⁸O). The relative intensities of the isotopic peaks (M, M+1, M+2, etc.) can be theoretically predicted. The M peak corresponds to the molecule containing the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). The M+1 peak results from the presence of one ¹³C, ¹⁵N, or ¹⁷O isotope, while the M+2 peak arises from the presence of two such isotopes or one ¹⁸O isotope.

A detailed breakdown of the predicted isotopic pattern for the molecular ion [M+H]⁺ of this compound is presented in the table below.

| Ion | Calculated Exact Mass (Da) | Relative Abundance (%) |

| [C₂₀H₁₇N₂O₃]⁺ | 345.123368 | 100.00 |

| [¹³C¹⁹C₁₆H₁₇N₂O₃]⁺ | 346.126723 | 22.04 |

| [¹²C₂₀H₁₇¹⁵N¹⁴NO₃]⁺ | 346.120418 | 0.74 |

| [¹²C₂₀H₁₇N₂¹⁷OO₂]⁺ | 346.127598 | 0.12 |

| [¹³C₂¹⁸C₁₆H₁₇N₂O₃]⁺ | 347.130078 | 2.41 |

| [¹²C₂₀H₁₇N₂¹⁸OO₂]⁺ | 347.127383 | 0.62 |

This interactive table provides the calculated exact masses and relative abundances for the primary isotopic peaks of the protonated molecule.

In mechanistic studies, HRMS is instrumental in identifying reaction intermediates and byproducts. For instance, if this compound were involved in a reaction, HRMS could be used to monitor the reaction mixture over time. The high mass accuracy would enable the identification of transient species, even if they are present in low concentrations. For example, in a hypothetical hydrolysis reaction, the formation of 2-nitroaniline (B44862) and diphenylacetic acid could be confirmed by detecting their respective molecular ions with high mass accuracy.

Computational and Theoretical Chemistry Studies of N 2 Nitrophenyl 2,2 Diphenylacetamide

Reaction Pathway Modeling and Transition State AnalysisDetailed computational modeling of potential reaction pathways involving N-(2-nitrophenyl)-2,2-diphenylacetamide, including the analysis of transition states, has not been a subject of published research.

Further research and publication in the field of computational chemistry are required to elucidate the specific theoretical properties and behaviors of this compound.

Supramolecular Chemistry and Solid State Characteristics of N 2 Nitrophenyl 2,2 Diphenylacetamide

Crystal Engineering and Design Principles Based on Intermolecular Interactions

Crystal engineering is the practice of designing solid-state structures with desired properties by understanding and controlling intermolecular interactions. wikipedia.org The key to this is the recognition of robust and predictable patterns of non-covalent bonds, often referred to as supramolecular synthons. ias.ac.in For N-(2-nitrophenyl)-2,2-diphenylacetamide, several key interactions are anticipated to be pivotal in its crystal assembly.

The most significant interaction is expected to be the hydrogen bond involving the amide group. In many related acetamide (B32628) structures, molecules are linked by N-H···O hydrogen bonds, forming characteristic motifs. For instance, in 2,2-diphenylacetamide (B1584570), N-H···O interactions create a specific R²₂(8) ring motif, which then propagates into a zigzag chain. scirp.org Similar strong hydrogen bonds are fundamental in controlling the assembly of co-crystals and influencing the stability of protein structures. rsc.orgnih.gov

Beyond the primary amide-amide hydrogen bonds, weaker interactions also play a crucial, structure-directing role. These include:

C-H···π Interactions: The hydrogen atoms of the phenyl rings can interact with the electron-rich π-face of adjacent rings, further stabilizing the crystal packing. scirp.org

The interplay between these varied interactions dictates the final three-dimensional architecture of the crystal. The principles of crystal engineering allow for a predictive understanding of how these synthons will likely assemble. ias.ac.in

Table 1: Potential Supramolecular Synthons in this compound

| Interaction Type | Donor | Acceptor | Expected Role |

|---|---|---|---|

| Strong Hydrogen Bond | N-H (Amide) | O=C (Amide) | Primary structure-directing, formation of chains or dimers. |

| Weak Hydrogen Bond | C-H (Aromatic) | O=C (Amide), O (Nitro) | Secondary stabilization, linking primary motifs. |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Contributes to packing efficiency and stability. |

Role of Intermolecular Interactions in Solid-State Stability and Packing Arrangements

The stability and packing arrangement of a molecular crystal are direct consequences of the network of intermolecular interactions. numberanalytics.comnumberanalytics.com Strong hydrogen bonds typically form the primary structural framework, such as chains or layers, while weaker interactions organize these primary motifs into the final three-dimensional structure. wikipedia.org In the case of this compound, the N-H···O hydrogen bonds are expected to be the most dominant, creating robust one-dimensional chains. The stability of this arrangement is reinforced by the cumulative effect of the weaker C-H···O, C-H···π, and π-π interactions, which dictate how these chains pack together.

Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. scirp.orgscirp.org By mapping properties like the normalized contact distance (d_norm) onto the molecular surface, one can identify regions of close contact. nih.gov Red spots on a d_norm map indicate strong interactions (like hydrogen bonds), while blue regions represent weaker contacts. scirp.org Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts, breaking down the percentage contribution of H···H, C···H, O···H, and other interactions to the total crystal packing. nih.govmdpi.com Although a crystal structure for the title compound is unavailable, analysis of related structures shows that H···H contacts typically dominate, reflecting the importance of van der Waals forces, followed by O···H/N···H contacts, which correspond to hydrogen bonds. mdpi.com

Co-crystallization and Inclusion Complex Formation Studies

While no specific studies on the co-crystallization of this compound are reported, the principles of crystal engineering suggest it would be a viable candidate for forming co-crystals. nih.govnih.gov Co-crystallization is a technique used to modify the physicochemical properties of a solid by combining it with a neutral co-former in the crystal lattice. ijprajournal.compharmacyjournal.in The selection of a co-former is based on its ability to form complementary and robust supramolecular synthons with the target molecule. researchgate.net

Given the functional groups in this compound, a range of co-formers could be explored:

Carboxylic Acids (e.g., succinic acid, adipic acid): These can form strong O-H···O=C hydrogen bonds with the amide oxygen or potentially N-H···O=C(acid) interactions.

Amides (e.g., nicotinamide, isonicotinamide): These can participate in forming complementary N-H···O hydrogen-bonded patterns.

Phenols (e.g., hydroquinone): The hydroxyl group can act as a hydrogen bond donor to the amide or nitro oxygen atoms.

The formation of inclusion complexes is another possibility for modifying the solid-state properties of the compound. This typically involves encapsulating the guest molecule (or a part of it) within a larger host molecule. Studies on related molecules, such as N-(2-bromo-phenyl)-2-hydroxy-benzamide, have demonstrated the formation of stable inclusion complexes with β-cyclodextrin, where the phenyl moiety is partially included within the cyclodextrin (B1172386) cavity. This suggests that this compound could similarly form inclusion complexes with hosts like cyclodextrins, calixarenes, or other cage-like molecules.

Table 2: Potential Co-formers for this compound

| Co-former Class | Example Co-former | Potential Interaction Synthon |

|---|---|---|

| Dicarboxylic Acids | Succinic Acid | Amide(O)···H-O(Acid) |

| Pyridine (B92270) Carboxamides | Nicotinamide | Amide(N-H)···N(Pyridine) |

| Phenols | Resorcinol | Amide(O)···H-O(Phenol) |

Spectroscopic Probes for Solid-State Phenomena

The characterization of the solid state relies on a suite of spectroscopic techniques that are sensitive to molecular structure, conformation, and the crystalline environment. nih.govchemistry-online.com These methods are essential for identifying polymorphs, studying phase transitions, and confirming the formation of co-crystals or inclusion complexes. researchgate.net

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful probes of hydrogen bonding. researchgate.net In the solid state, the stretching frequency of the N-H bond in the FT-IR spectrum is highly sensitive to its participation in hydrogen bonding; a shift to lower wavenumbers compared to the solution state is indicative of strong H-bond formation. Raman spectroscopy is particularly useful for studying low-frequency lattice vibrations, which are characteristic of a specific crystal packing arrangement and can readily distinguish between different polymorphs. researchgate.net

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: ssNMR is an exceptionally powerful technique for characterizing solid forms. It provides detailed information about the local chemical environment of each atom. nih.gov Since chemically equivalent atoms in a molecule can become magnetically inequivalent in the crystal due to different packing environments, ssNMR can determine the number of molecules in the asymmetric unit cell. It is highly effective in distinguishing between polymorphs and confirming the formation of a new solid phase, such as a co-crystal. researchgate.net

X-ray Diffraction (XRD): Single-crystal XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal, providing exact bond lengths, angles, and details of intermolecular interactions. For polycrystalline materials, Powder X-ray Diffraction (PXRD) serves as a fingerprinting technique to identify crystalline phases, detect polymorphism, and monitor solid-state transformations. researchgate.net

Table 3: Application of Spectroscopic Techniques in Solid-State Analysis

| Technique | Information Provided | Application for this compound |

|---|---|---|

| FT-IR Spectroscopy | Vibrational modes of functional groups, hydrogen bond analysis. | Confirming N-H···O hydrogen bonding via shifts in N-H and C=O stretching frequencies. |

| Raman Spectroscopy | Molecular vibrations, lattice phonons, polymorphism. | Differentiating between potential polymorphs through unique lattice vibration modes. |

| Solid-State NMR (ssNMR) | Local chemical environment, conformational analysis, number of molecules in the asymmetric unit. | Identifying distinct solid forms (polymorphs, co-crystals) and analyzing molecular conformation. |

| Powder X-Ray Diffraction (PXRD) | Crystalline phase identification, polymorphism screening. | Fingerprinting the crystalline form and monitoring for phase changes upon processing or storage. |

Applications of N 2 Nitrophenyl 2,2 Diphenylacetamide in Organic Synthesis and Materials Science

Role as Synthetic Intermediate in Complex Molecule Construction

N-(2-nitrophenyl)-2,2-diphenylacetamide serves as a valuable synthetic intermediate for the construction of more complex molecular architectures, particularly heterocyclic compounds. The presence of the ortho-nitro and amide functionalities on the phenyl ring allows for intramolecular cyclization reactions, a powerful strategy in organic synthesis.

One significant application of N-(2-nitrophenyl) amides is in the synthesis of phenazines. nih.govekb.egrsc.org Phenazines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and antiparasitic properties. nih.govnih.gov The general synthetic route involves the reductive cyclization of an N-(2-nitrophenyl) amide. The nitro group is first reduced to a nitroso or amino group, which then undergoes an intramolecular condensation with the amide nitrogen, followed by aromatization to form the phenazine (B1670421) ring system. While various methods exist for phenazine synthesis, the use of N-(2-nitrophenyl) amides provides a direct and efficient pathway to these important molecules. ekb.egrsc.org

The diphenylacetamide portion of the molecule can also be a precursor to other functional groups. For instance, substituted diphenylacetamides are used in the synthesis of various biologically active compounds, suggesting that this compound could be a starting material for novel pharmaceuticals.

Derivatization Strategies for Functionalization and Diversification

The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives with tailored properties.

Functionalization of the Phenyl Rings: The two phenyl rings of the diphenylacetyl group and the nitrophenyl ring can undergo electrophilic substitution reactions. Depending on the reaction conditions and the directing effects of the existing substituents, a variety of functional groups such as halogens, alkyls, and acyl groups can be introduced.

Modification of the Nitro Group: The nitro group is a versatile functional handle. It can be reduced to an amine, which can then be further derivatized through reactions such as acylation, alkylation, or diazotization. The resulting amino derivatives open up possibilities for creating a wide range of new compounds with different electronic and steric properties. For example, N-(4-methoxy-2-nitrophenyl)acetamide has been synthesized by the acetylation of 4-methoxy-2-nitroaniline. nih.gov A similar strategy could be applied to derivatives of this compound.

Modification of the Amide Linkage: The amide bond itself can be a site for derivatization, although it is generally stable. Under certain conditions, it can be hydrolyzed or reduced.

These derivatization strategies allow for the fine-tuning of the molecule's properties, which is crucial for applications in materials science and medicinal chemistry.

Precursor in the Synthesis of Specialty Chemicals

The unique combination of a bulky hydrophobic tail (the diphenylmethyl group) and a polar head (the nitrophenyl and amide groups) suggests that derivatives of this compound could function as precursors to specialty chemicals like polymer monomers and surfactants.

Polymer Monomers: By introducing a polymerizable group, such as a vinyl or acrylate (B77674) moiety, onto the this compound scaffold, it could be transformed into a functional monomer. The resulting polymers would possess the properties of the diphenylacetamide and nitrophenyl groups, potentially leading to materials with interesting optical, thermal, or mechanical characteristics. For example, research has shown the synthesis of copolymers containing (2-nitrophenyl)diazenyl moieties for applications in holographic media. While a different specific monomer, this illustrates the principle of incorporating nitrophenyl groups into polymers for functional materials.

Surfactants: The amphiphilic nature of certain derivatives of this compound could make them suitable as precursors for surfactants. Surfactants are molecules with a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail. By modifying the polarity of the nitrophenyl and amide end and leveraging the hydrophobicity of the diphenylmethyl group, it may be possible to design novel surfactants for specialized applications.

Applications in Catalyst Development and Ligand Design

The diphenylacetamide scaffold can be incorporated into ligands for transition metal catalysts. The nitrogen and oxygen atoms of the amide group can act as coordination sites for metal ions. By designing and synthesizing ligands that incorporate the this compound structure, it is possible to create catalysts with specific activities and selectivities.

A notable example, although not involving the exact target molecule, is the use of palladium(II) complexes with N,N-diphenylacetamide-based thio- and selenoether ligands. rsc.org These complexes have demonstrated high efficiency as catalysts in Suzuki-Miyaura and C-O coupling reactions, which are fundamental transformations in organic synthesis for creating carbon-carbon and carbon-oxygen bonds. rsc.org The diphenylacetamide moiety in these ligands plays a crucial role in stabilizing the palladium center and influencing the catalytic activity. This suggests that this compound could be a precursor for similar or even more complex ligands, where the nitrophenyl group could be used to further tune the electronic properties of the resulting catalyst.

Development of Functional Materials Based on Diphenylacetamide Scaffolds

The rigid and bulky nature of the diphenylacetamide scaffold makes it an attractive building block for the development of functional materials. These materials can have applications in sensing and polymer chemistry.

Sensing Materials and Chemical Sensors

The presence of the 2-nitrophenyl group in this compound is particularly significant for the development of chemical sensors for nitroaromatic compounds. Nitroaromatics are common components of explosives and are also environmental pollutants. Therefore, the development of sensitive and selective sensors for their detection is of great importance.

Fluorescence-based sensing is a widely used technique for detecting nitroaromatics. nih.govnih.govrsc.orgmdpi.com The principle often involves the quenching of fluorescence of a sensor molecule upon interaction with a nitroaromatic analyte. The electron-deficient nature of the nitroaromatic compound facilitates an electron transfer process from the excited state of the fluorescent sensor, leading to a decrease in fluorescence intensity. Molecules with electron-rich aromatic systems are often good candidates for such sensors. While this compound itself is not a fluorescent sensor, its diphenylacetamide core could be chemically modified to incorporate fluorescent moieties. The inherent nitro group could then act as a built-in quencher or as a recognition site for other nitroaromatic compounds. Several studies have demonstrated the use of polymer-based sensors and conjugated polyelectrolytes for the detection of nitroaromatics, highlighting the potential of incorporating structures like diphenylacetamide into such systems. rsc.orgmdpi.com

Polymer Chemistry Applications

The diphenylacetamide scaffold can be incorporated into polymer chains to create materials with specific properties. The rigidity and bulkiness of the diphenylmethyl group can enhance the thermal stability and mechanical strength of polymers. The polar amide and nitro groups can improve adhesion and modify the solubility of the polymer.

Stimuli-responsive polymers are a class of "smart" materials that undergo significant changes in their properties in response to external stimuli such as temperature, pH, or light. nih.govmdpi.comnih.gov By incorporating functional groups that are sensitive to these stimuli into a polymer containing the diphenylacetamide scaffold, it is possible to create novel smart materials. For example, the nitro group can be reduced to a pH-sensitive amino group. Polymers incorporating such functionalities could find applications in drug delivery, where the release of a drug is triggered by a change in the pH of the surrounding environment. nih.govmdpi.comnih.gov

Advanced Analytical Methodologies for the Characterization and Quantification of N 2 Nitrophenyl 2,2 Diphenylacetamide

Chromatographic Separation Techniques (HPLC, GC) for Purity and Mixture Analysis

Chromatographic methods are indispensable for separating N-(2-nitrophenyl)-2,2-diphenylacetamide from starting materials, byproducts, and other impurities, thereby enabling accurate purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The separation is based on the compound's partitioning between a stationary phase (the column) and a liquid mobile phase. For related diphenylacetamide and nitrophenyl-containing compounds, reverse-phase (RP) HPLC is a common approach. In this modality, a nonpolar stationary phase, such as C18, is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

For instance, the analysis of a structurally similar compound, N-(2-Amino-6-chlorophenyl)-N-phenylacetamide, is effectively achieved using a reverse-phase method. sielc.com The mobile phase consists of acetonitrile, water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com This type of method is scalable and can be adapted for the preparative separation of impurities. sielc.com The selection of the stationary phase is critical; a reverse-phase column with low silanol (B1196071) activity, such as a Newcrom R1 column, can provide excellent separation for such analytes. sielc.com

A typical HPLC setup for analyzing diphenylacetamide derivatives might involve the parameters detailed in the table below.

| Parameter | Specification | Purpose |

| Column | Reverse-Phase C18 or similar (e.g., Primesep 100, Newcrom R1) sielc.comsielc.com | Separates compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water gradient or isocratic mixture sielc.comsielc.com | Elutes the compound from the column. |

| Buffer | Phosphoric acid or Formic acid (for MS) sielc.com | Controls the pH of the mobile phase to ensure consistent ionization and retention. |

| Flow Rate | 1.0 mL/min sielc.com | Maintains a constant and reproducible flow of the mobile phase. |

| Detector | UV-Vis Diode Array (DAD) at ~210 nm sielc.comresearchgate.net | Detects and quantifies the compound based on its UV absorbance. |

Gas Chromatography (GC):

GC is a powerful technique for separating and analyzing volatile compounds. For compounds with low volatility or those containing polar functional groups, such as the amide group in this compound, derivatization may be necessary to increase volatility and thermal stability. psu.edu However, direct GC analysis is also possible depending on the compound's thermal lability.

The analysis of nitroaromatics by GC is well-established. epa.gov EPA Method 8091, for example, outlines the gas chromatographic conditions for detecting nitroaromatics. epa.gov This method often employs a wide-bore capillary column and a sensitive detector like an Electron Capture Detector (ECD), which is highly responsive to electronegative groups like the nitro group, or a Nitrogen-Phosphorus Detector (NPD). epa.govepa.gov Given the structure of this compound, an NPD would be particularly suitable due to the presence of nitrogen atoms. To prevent issues like peak tailing and analyte degradation, regular instrument maintenance is crucial. epa.gov

A hypothetical GC method for the title compound could be configured as follows.

| Parameter | Specification | Rationale |

| Column | Fused Silica (B1680970) Capillary Column (e.g., OV-225) psu.edu | Provides high-resolution separation of analytes. |

| Injection | Split/Splitless or On-Column epa.gov | Introduces the sample into the GC system. |

| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Electron Capture Detector (ECD) epa.govepa.gov | Provides selective and sensitive detection of nitrogen- and nitro-containing compounds. |

| Temperature Program | Ramped oven temperature (e.g., 100°C to 300°C) | Ensures separation of compounds with different boiling points. |

Advanced Electrospray Ionization Mass Spectrometry (ESI-MS) Techniques for Complex Mixture Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar, high-molecular-weight, and thermally fragile molecules like this compound. It allows for the determination of molecular weight and structural information with high accuracy and sensitivity.

In ESI-MS, a solution of the analyte is sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions (e.g., protonated molecules, [M+H]+, or sodiated molecules, [M+Na]+). These ions are then guided into the mass analyzer.

For the structural elucidation of this compound and its analogues, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, a specific precursor ion is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule. The characterization of various acetamide (B32628) derivatives has been successfully achieved using techniques like LC-MS. researchgate.net

The expected ESI-MS data for this compound would include:

Molecular Ion Peak: An intense signal corresponding to the protonated molecule [M+H]+.

Fragment Ions: Key fragment ions resulting from the cleavage of the amide bond and other labile bonds within the structure.

| Ion Type | Predicted m/z | Potential Origin |

| [M+H]+ | 347.1390 | Protonated parent molecule (C20H16N2O3 + H+) |

| Fragment 1 | 195.0964 | Diphenylacetyl cation [(C6H5)2CHCO]+ |

| Fragment 2 | 167.0859 | Diphenylmethyl cation [(C6H5)2CH]+ |

| Fragment 3 | 138.0448 | Nitrophenylamine radical cation [O2NC6H4NH2]•+ |

Note: The m/z values are theoretical and would be confirmed by high-resolution mass spectrometry.

The coupling of HPLC with ESI-MS (LC-ESI-MS) is a particularly powerful combination. It allows for the physical separation of components in a complex mixture by HPLC, followed by their individual detection and identification by ESI-MS. This is invaluable for impurity profiling during synthesis or for metabolite identification in biological studies.

Potentiometric Techniques Utilizing Diphenylacetamide Derivatives in Sensor Development

Potentiometric sensors operate by measuring the potential difference between a working electrode and a reference electrode. The working electrode, often an ion-selective electrode (ISE), features a membrane that selectively interacts with a target analyte. This interaction generates a potential that is proportional to the concentration of the analyte.

While specific research on this compound as an ionophore in potentiometric sensors is not widely documented, the broader class of acetamide derivatives has shown significant promise in this area. The structural features of these molecules, including the presence of heteroatoms (oxygen, nitrogen) and aromatic rings, allow them to act as effective ionophores for various metal ions and organic molecules. These groups can coordinate with target ions, leading to a selective potentiometric response.

The general principle involves incorporating the diphenylacetamide derivative into a polymeric membrane, typically made of polyvinyl chloride (PVC), along with a plasticizer. This membrane is then placed at the tip of an electrode. When the electrode is immersed in a sample solution, the target ion partitions into the membrane and complexes with the ionophore. This process alters the potential at the membrane-solution interface, which is measured against a stable reference potential.

The performance of such a sensor is evaluated based on several key parameters:

| Performance Metric | Description | Typical Desired Value |

| Linear Range | The concentration range over which the sensor's response is linear. | Wide (e.g., 10⁻⁶ to 10⁻¹ M) |

| Nernstian Slope | The change in potential per decade change in analyte concentration. | Close to the theoretical value (e.g., 59.2/z mV/decade, where z is the ion charge). |

| Selectivity | The sensor's ability to respond to the target analyte in the presence of interfering ions. | High selectivity coefficients (Kpot). |

| Response Time | The time taken to reach a stable potential reading. | Fast (< 1 minute). |

| Lifetime | The duration over which the sensor provides reliable measurements. | Several weeks to months. |

The development of sensors based on diphenylacetamide scaffolds represents a promising area of research, leveraging the synthetic versatility and specific coordination properties of this class of compounds to create new analytical tools for environmental, clinical, and industrial monitoring.

Q & A

Q. What are the optimized synthetic routes for N-(2-nitrophenyl)-2,2-diphenylacetamide, and how can reaction conditions be systematically monitored?

The synthesis typically involves a multi-step process:

- Step 1 : Preparation of the nitro-substituted aniline precursor (e.g., 2-nitroaniline).

- Step 2 : Acylation using 2,2-diphenylacetyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

- Monitoring : Thin-layer chromatography (TLC) and spectroscopic methods (IR, NMR) ensure intermediate purity and reaction progress .

- Optimization : Adjusting solvent polarity, temperature, and stoichiometry improves yield. For example, using carbodiimide coupling agents enhances amide bond formation efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- NMR : H and C NMR identify aromatic protons (δ 7.0–8.5 ppm) and carbonyl signals (δ ~170 ppm). The nitro group’s electron-withdrawing effect deshields adjacent protons .

- IR : Strong amide C=O stretch (~1650 cm) and nitro group absorptions (~1520 and 1350 cm) confirm functional groups .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 377.13) .

Q. What are the primary intermolecular interactions governing the crystal packing of this compound?

X-ray crystallography reveals:

- Hydrogen bonding : N–H⋯O and C–H⋯O interactions form zigzag chains (R_2$$^2(8) motifs), stabilizing the lattice .

- Dihedral angles : The two phenyl rings exhibit dihedral angles of ~85°, creating a non-planar conformation that influences packing .

- Weak interactions : C–H⋯π contacts contribute to 3D stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when analyzing polymorphs or solvates of this compound?

- Methodology :

Perform multiple recrystallizations using solvents of varying polarity to isolate polymorphs.

Compare unit cell parameters (e.g., via single-crystal XRD) and hydrogen-bonding patterns.

Apply graph set analysis (Etter’s method) to classify interactions and identify structural motifs .

- Case Study : Discrepancies in dihedral angles (e.g., 84.6° vs. 85.0°) between asymmetric units may arise from crystal symmetry; refine data using SHELXL with restraints for accurate modeling .

Q. What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition studies?

- Kinetic Assays : Use Michaelis-Menten kinetics to assess competitive/non-competitive inhibition (e.g., monitor substrate turnover via UV-Vis).

- Docking Studies : Perform molecular dynamics simulations to predict binding affinities to target enzymes (e.g., COX-2 or kinase domains) .

- Mutagenesis : Compare inhibition potency against wild-type vs. mutant enzymes to identify critical residues for binding .

Q. How do electronic effects of the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The nitro group’s strong electron-withdrawing nature activates the aromatic ring for nucleophilic attack at the ortho/para positions.

- Experimental Design :

- React with nucleophiles (e.g., amines, thiols) under varying pH and temperature.

- Monitor regioselectivity via HPLC or F NMR (if fluorine substituents are introduced) .

- Data Interpretation : Reduced reaction rates in polar aprotic solvents suggest a charge-separated transition state .

Data Analysis and Structural Comparison

Q. How does the substitution pattern (e.g., nitro vs. chloro/methoxy groups) alter the biological activity of diphenylacetamide derivatives?

- Comparative Studies :

- Replace the nitro group with chloro (e.g., N-(5-chloro-2-methoxyphenyl)-2,2-diphenylacetamide) to assess changes in cytotoxicity or receptor affinity .

- Use SAR (Structure-Activity Relationship) models to correlate substituent electronic parameters (Hammett σ) with bioactivity .

- Key Finding : Nitro derivatives often show enhanced enzyme inhibition due to stronger electron withdrawal, stabilizing transition states in binding pockets .

Q. What computational methods are recommended for predicting the vibrational spectra of this compound, and how do they compare to experimental data?

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to simulate IR spectra.

- Validation : Compare computed vs. experimental frequencies (e.g., amide I band) to assess accuracy. Mean absolute deviations <10 cm confirm reliability .

- Application : Identify vibrational modes (e.g., NO asymmetric stretching) for non-destructive compound tracking in reaction mixtures .

Methodological Best Practices

Q. What precautions are critical when handling this compound in photochemical studies?

- Light Sensitivity : Store in amber vials to prevent nitro group photoreduction, which alters reactivity .

- Quenching : Add radical scavengers (e.g., TEMPO) to suppress unwanted side reactions under UV exposure .

Q. How can researchers validate the purity of synthesized batches for reproducibility in pharmacological assays?

- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities (<0.5% area).

- Thermal Analysis : DSC (Differential Scanning Calorimetry) confirms melting point consistency (reported range: 430–433 K) .

- Elemental Analysis : Match calculated vs. observed C/H/N percentages (e.g., C: 70.2%, H: 4.5%, N: 7.4%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.